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molecular formula C20H16N2O2 B8370218 8-Methoxy-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile

8-Methoxy-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile

Cat. No. B8370218
M. Wt: 316.4 g/mol
InChI Key: CBJKFCBCSGBQSD-UHFFFAOYSA-N
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Patent
US09440922B2

Procedure details

(Method 2) To the THF (5.6 ml) solution of 2-[1-(6-cyano-1-methanesulfonyl-1H-indol-2-yl)-1-methylethyl]-4-methoxy-benzoic acid methyl ester (Compound AA4, 138 mg, 0.324 mmol), tetrabutylammonium fluoride (514 mg, 6 eq.) was added, and the mixture was stirred at room temperature overnight. Thereafter, 2 M aqueous solution of sodium hydroxide (5.6 ml) was added to the mixture, which was then stirred for 4 hr, added with 1 M HCl, and extracted with ethyl acetate. The organic layer was washed with brine and dried over magnesium sulfate. The drying agent was removed by filtration and the residues obtained after concentration under reduced pressure were dissolved in ethyl acetate (10 ml) and added with e 4 M HCl and ethyl acetate solution (10 ml) followed by stirring at room temperature for 30 min. The residues obtained after concentration of the reaction solution under reduced pressure were purified by silica gel column chromatography (ethyl acetate/hexane) to obtain the title compound (89.2 mg, 62%).
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.6 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2-[1-(6-cyano-1-methanesulfonyl-1H-indol-2-yl)-1-methylethyl]-4-methoxy-benzoic acid methyl ester
Quantity
138 mg
Type
reactant
Reaction Step Three
Quantity
514 mg
Type
reactant
Reaction Step Three
Name
Quantity
5.6 mL
Type
solvent
Reaction Step Three
Yield
62%

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=O)[C:4]1[CH:9]=[CH:8][C:7]([O:10][CH3:11])=[CH:6][C:5]=1[C:12]([C:15]1[N:16](S(C)(=O)=O)[C:17]2[C:22]([CH:23]=1)=[CH:21][CH:20]=[C:19]([C:24]#[N:25])[CH:18]=2)([CH3:14])[CH3:13].[F-].C([N+](CCCC)(CCCC)CCCC)CCC.[OH-].[Na+].Cl>C1COCC1>[CH3:11][O:10][C:7]1[CH:8]=[CH:9][C:4]2[C:3](=[O:2])[C:23]3[C:22]4[C:17](=[CH:18][C:19]([C:24]#[N:25])=[CH:20][CH:21]=4)[NH:16][C:15]=3[C:12]([CH3:13])([CH3:14])[C:5]=2[CH:6]=1 |f:1.2,3.4|

Inputs

Step One
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
5.6 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
2-[1-(6-cyano-1-methanesulfonyl-1H-indol-2-yl)-1-methylethyl]-4-methoxy-benzoic acid methyl ester
Quantity
138 mg
Type
reactant
Smiles
COC(C1=C(C=C(C=C1)OC)C(C)(C)C=1N(C2=CC(=CC=C2C1)C#N)S(=O)(=O)C)=O
Name
Quantity
514 mg
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
5.6 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
was then stirred for 4 hr
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The drying agent was removed by filtration
CUSTOM
Type
CUSTOM
Details
the residues obtained
CONCENTRATION
Type
CONCENTRATION
Details
after concentration under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
were dissolved in ethyl acetate (10 ml)
ADDITION
Type
ADDITION
Details
added with e 4 M HCl and ethyl acetate solution (10 ml)
STIRRING
Type
STIRRING
Details
by stirring at room temperature for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The residues obtained after concentration of the reaction solution under reduced pressure
CUSTOM
Type
CUSTOM
Details
were purified by silica gel column chromatography (ethyl acetate/hexane)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC=1C=CC2=C(C(C=3NC4=CC(=CC=C4C3C2=O)C#N)(C)C)C1
Measurements
Type Value Analysis
AMOUNT: MASS 89.2 mg
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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